![molecular formula C8H14 B3029481 2-Methyl-1,5-heptadiene CAS No. 6766-54-7](/img/structure/B3029481.png)
2-Methyl-1,5-heptadiene
Overview
Description
2-Methyl-1,5-heptadiene is a diene compound that is not directly mentioned in the provided papers. However, the papers discuss related bicyclic dienes and their derivatives, which can offer insights into the chemistry of dienes in general. For instance, the synthesis of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes with methyl and phenyl substituents is described, which are structurally related to 2-Methyl-1,5-heptadiene .
Synthesis Analysis
The synthesis of related bicyclic dienes involves a two-step sequence starting from bicyclo[2.2.1]hepta-2,5-dione, which is readily available. This process could potentially be adapted for the synthesis of 2-Methyl-1,5-heptadiene by modifying the substituents and reaction conditions . Additionally, the synthesis of 2-substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes is reported, which demonstrates the versatility of bicyclic dienes in chemical synthesis .
Molecular Structure Analysis
The molecular structure of dienes can be complex, as demonstrated by the synthesis and structural analysis of a 2,5-diazabicyclo[4.1.0]heptane, which exists as a mixture of interconverting enantiomeric half-chair conformers . This highlights the dynamic nature of bicyclic systems, which could be relevant to the structural analysis of 2-Methyl-1,5-heptadiene.
Chemical Reactions Analysis
The chemical reactivity of bicyclic dienes is illustrated by the isomerization of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene upon ultraviolet irradiation, and the subsequent reactions of quadricyclene with various reagents . This suggests that 2-Methyl-1,5-heptadiene may also undergo interesting photochemical transformations and reactions with other chemicals.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Methyl-1,5-heptadiene are not directly discussed, the papers provide information on related compounds. For example, the chiral rhodium complexes of bicyclo[2.2.1]hepta-2,5-dienes display high activity and enantioselectivity in catalytic additions, which could be indicative of the properties of 2-Methyl-1,5-heptadiene in similar catalytic processes . The volatility and instability of these dienes are also noted, which may be relevant to the handling and storage of 2-Methyl-1,5-heptadiene .
Scientific Research Applications
1. Stereoregular Polymer Synthesis
2-Methyl-1,5-heptadiene has been utilized in the synthesis of novel stereoregular polymers. For example, its polymerization with certain catalytic systems can produce polymers with unique structures like isotactic cis-1,4 and syndiotactic trans-1,2 structures. This application is significant in the development of new materials with specific mechanical and chemical properties (Boccia et al., 2013).
2. Study of Reaction Mechanisms
2-Methyl-1,5-heptadiene has been a subject of study in understanding complex reaction mechanisms. For instance, its involvement in the photosensitized, stereospecific cyclization process was examined to understand the electronic state of intermediates in such reactions (Kita & Fukui, 1969).
3. Investigations in Organic Chemistry
In the field of organic chemistry, 2-Methyl-1,5-heptadiene has been used to study various rearrangement reactions. These studies provide insights into the behavior of organic compounds under different conditions, contributing to a deeper understanding of organic synthesis and transformation processes (Ben-Efraim & Sondheimer, 1969).
4. Development of Cyclopolymerization Techniques
The compound has been pivotal in advancing cyclopolymerization techniques. For instance, it has been used in the cyclopolymerization of nonconjugated dienes, leading to the production of poly(methylene-1,3-cycloalkanes), a pathway to stereochemically complex polymers (Edson & Coates, 2009).
5. Exploration in Polymerization Reactions
Its use in polymerization reactions has been explored for synthesizing functional propylene copolymers and block copolymers. These developments have implications for creating materials with specific functional properties, opening new avenues in material science (Hustad & Coates, 2002).
Safety And Hazards
properties
IUPAC Name |
(5E)-2-methylhepta-1,5-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRFDPUBWVICN-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,5-heptadiene | |
CAS RN |
41044-63-7, 6766-54-7 | |
Record name | trans-2-Methyl-1,5-heptadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,5-heptadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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